(6-(Trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(6-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group
Scientific Research Applications
Complex Compound Development
Research has explored the chemistry and properties of pyridine derivatives, focusing on their preparation, spectroscopic properties, magnetic properties, and biological activity. These studies highlight the potential for developing novel compounds with significant applications in chemistry and material science (M. Boča, R. Jameson, W. Linert, 2011).
Methanol as a Chemical Marker
Methanol's role as a marker for assessing the condition of solid insulation in power transformers emphasizes its importance in maintaining electrical infrastructure. This application underscores methanol's utility in monitoring and improving the longevity and safety of power systems (J. Jalbert et al., 2019).
Fuel and Energy Applications
Methanol's application in direct methanol fuel cells (DMFCs) and as a clean-burning fuel highlights its potential in renewable energy technologies and reducing emissions. Research into these applications focuses on overcoming barriers such as methanol crossover and optimizing fuel cell design (A. Heinzel, V. M. Barragán, 1999; A. Kowalewicz, 1993).
Environmental Monitoring
The study of methanol fluxes in various ecosystems provides insights into its role in atmospheric chemistry and potential for environmental monitoring. Understanding methanol's sources and sinks at the ecosystem level can inform strategies for managing its impact on the environment (G. Wohlfahrt et al., 2015).
Safety and Hazards
Future Directions
Trifluoromethylpyridines, including “(6-(Trifluoromethyl)pyridin-2-yl)methanol”, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds an important subgroup of fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the addition of a methanol group. One common method includes the reaction of 2-chloromethyl-6
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSHXVZVLFJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563706 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-53-0 | |
Record name | [6-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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